KYL peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The KYL peptide is a synthetic peptide known for its ability to inhibit the EphA4 receptor tyrosine kinase. This receptor is involved in various cellular processes, including synaptic plasticity and neural repair. The this compound has shown potential in neuroprotection and targeted drug delivery, particularly in the context of neurodegenerative diseases and cancer .
Mechanism of Action
Target of Action
The primary target of the KYL peptide is the EphA4 receptor tyrosine kinase . EphA4 is a member of the Eph receptor family, which plays a crucial role in various biological processes, including neuronal development and function .
Mode of Action
This compound acts as an inhibitor of the EphA4 receptor tyrosine kinase . It binds to the EphA4 receptor, inhibiting the interactions between EphA4 and its ligand EphrinA5 . This inhibition prevents the activation of EphA4, thereby blocking the downstream signaling pathways .
Biochemical Pathways
The inhibition of EphA4-EphrinA5 interactions by the this compound affects several biochemical pathways. One of the key pathways is the long-term potentiation (LTP) in hippocampal CA3-CA1 transmissions . By preventing the blocking of LTP, this compound helps maintain synaptic plasticity, which is essential for learning and memory .
Pharmacokinetics
They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
The this compound has been shown to prevent AβO-induced synaptic damage and dendritic spine loss . This neuroprotective effect is particularly important in the context of neurodegenerative diseases like Alzheimer’s, where AβO (Amyloid-beta Oligomers) are known to cause synaptic dysfunction .
Biochemical Analysis
Biochemical Properties
The KYL peptide plays a significant role in biochemical reactions. It interacts with the EphA4 receptor tyrosine kinase, a protein that regulates many processes ranging from axon guidance and nerve regeneration to cancer . The this compound binds to the ephrin-binding domain of EphA4 with low micromolar affinity .
Cellular Effects
The this compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the EphA4 receptor, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The this compound exerts its effects at the molecular level through binding interactions with the EphA4 receptor. This interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Preparation Methods
The KYL peptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified
Chemical Reactions Analysis
The KYL peptide undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties or enhance its stability
Scientific Research Applications
The KYL peptide has several scientific research applications:
Neuroprotection: It inhibits EphA4 receptor interactions, preventing synaptic damage and promoting neural repair.
Targeted Drug Delivery: The peptide can be conjugated to other molecules, such as proapoptotic peptides or siRNA, to enhance their delivery to specific cells, such as prostate cancer cells
Cancer Research: The peptide has shown potential in inducing cell death in certain cancer cell lines, making it a valuable tool in cancer research.
Comparison with Similar Compounds
The KYL peptide is unique in its high specificity for the EphA4 receptor. Similar compounds include:
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H108N14O17/c1-40(2)31-52(64(94)84-59(39-90)68(98)85-58(38-89)67(97)83-57(74(104)105)33-42(5)6)80-71(101)62(43(7)8)86-70(100)61-19-14-30-88(61)73(103)56(36-46-37-77-51-17-10-9-15-49(46)51)82-66(96)54(35-45-22-26-48(92)27-23-45)79-69(99)60-18-13-29-87(60)72(102)55(32-41(3)4)81-65(95)53(34-44-20-24-47(91)25-21-44)78-63(93)50(76)16-11-12-28-75/h9-10,15,17,20-27,37,40-43,50,52-62,77,89-92H,11-14,16,18-19,28-36,38-39,75-76H2,1-8H3,(H,78,93)(H,79,99)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,94)(H,85,98)(H,86,100)(H,104,105)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNPYIAZMDBRLC-RKNDTPCJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H108N14O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1465.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does the KYL peptide interact with the EphA4 receptor, and what are the downstream effects of this interaction?
A1: The this compound acts as an antagonist of the EphA4 receptor, specifically targeting its ephrin-binding domain. [] This means that KYL competes with natural ligands, like ephrins, for binding to EphA4, thereby inhibiting the receptor's activation. While the exact downstream effects of this inhibition are not detailed in the provided research, it is known that EphA4 plays a role in various cellular processes, including axon guidance, nerve regeneration, and cancer progression. [] Therefore, by blocking EphA4, KYL could potentially modulate these processes.
Q2: What is known about the structural characteristics of the this compound, including its binding affinity to EphA4?
A2: While the specific molecular formula and weight of the this compound are not provided in the research, it is described as a peptide composed of 12 amino acids. [] Isothermal titration calorimetry analysis revealed that KYL binds to the ephrin-binding domain of EphA4 with low micromolar affinity. [] Furthermore, nuclear magnetic resonance (NMR) spectroscopy studies demonstrated significant chemical shift changes in multiple EphA4 residues upon KYL binding, suggesting extensive interactions and potential conformational changes within the receptor. []
Q3: How does the structure of the this compound influence its activity and selectivity for the EphA4 receptor?
A3: Systematic replacement of each of the 12 amino acids within the this compound sequence helped identify the residues critical for EphA4 binding. [] This structure-activity relationship (SAR) analysis provided valuable insights into the key structural elements dictating the peptide's affinity and selectivity towards EphA4. This knowledge could be crucial for designing more potent and selective EphA4 antagonists based on the KYL scaffold.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.